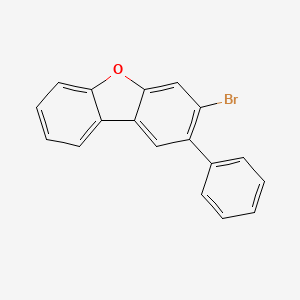
3-Bromo-2-phenyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-phenyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by the presence of a bromine atom and a phenyl group attached to the dibenzofuran core. Dibenzofurans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenyldibenzofuran typically involves the bromination of 2-phenyldibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the dibenzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-phenyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenyldibenzofuran.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Dibenzofuran derivatives with various functional groups.
Reduction: 2-Phenyldibenzofuran.
Substitution: Substituted dibenzofuran compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-2-phenyldibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound without the bromine and phenyl groups.
2-Phenyldibenzofuran: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxydibenzofuran: Contains a hydroxyl group instead of a phenyl group.
Uniqueness: 3-Bromo-2-phenyldibenzofuran is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H11BrO |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
3-bromo-2-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
BDGGQOPWCCLKNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


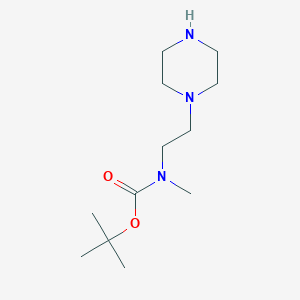
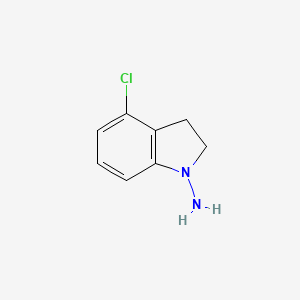

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
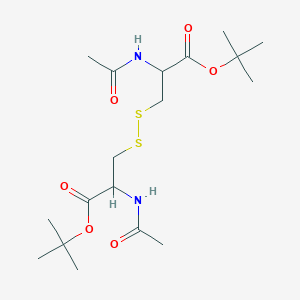
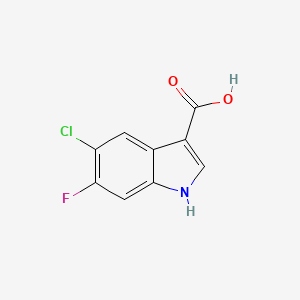
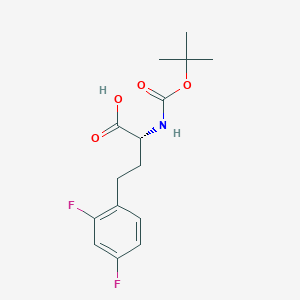
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
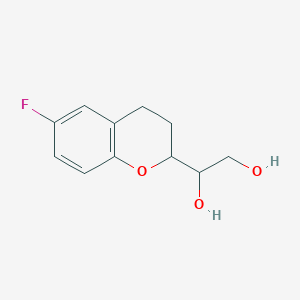
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)

